molecular formula C10H18Br2SSi2 B182459 2,5-Di(trimethylsilyl)-3,4-dibromothiophene CAS No. 175658-90-9

2,5-Di(trimethylsilyl)-3,4-dibromothiophene

Cat. No. B182459
CAS RN: 175658-90-9
M. Wt: 386.3 g/mol
InChI Key: QWUMEYRROFOWMV-UHFFFAOYSA-N
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Description

2,5-Di(trimethylsilyl)-3,4-dibromothiophene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the family of thiophenes, which are widely used in various fields such as organic electronics, optoelectronics, and materials science.

Scientific Research Applications

  • Regiospecific Silylation

    Lithiation of 2,5-dibromothiophene, followed by silylation, yields compounds like 3,5-dibromo-2-trimethylsilylthiophene, which can undergo further chemical transformations (Lukevics et al., 2001).

  • Palladium-Catalyzed Cross-Coupling Reactions

    These reactions of tetrabromothiophene with arylboronic acids provide a regioselective approach to various dibromothiophenes, which are useful in the synthesis of symmetrical and unsymmetrical di- and tetra-arylthiophenes (Đặng Thanh Tùng et al., 2009).

  • Building Blocks for Unsymmetrically Disubstituted Thiophenes

    3,4-Bis(trimethylsilyl)thiophene serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes, demonstrating the utility of these compounds in organic synthesis (Ye & Wong, 1997).

  • Electrochemical Studies

    Studies have explored the electrochemical silylation of thiophenes, revealing the selective formation of compounds like 2,5-bis(trimethylsilyl)thiophene and 2,5-bis(trimethylsilyl)-3,4-dihalothiophenes, which are important for various applications (Deffieux et al., 1996).

  • Electropolymerization of Silythiophene Monomers

    Studies on the electropolymerization of silythiophene monomers, like 2,5-bis(trimethylsilyl)thiophene, have revealed their potential in forming polythiophene films with unique structural and optical properties (Sauvajol et al., 1994).

  • Functionalization and Polymerization

    The functionalization of 2,5-dibromothiophene derivatives for the preparation of various thiophene-based compounds, which can be further used in organic electronics, highlights the versatility of these compounds (Querner et al., 2006).

properties

IUPAC Name

(3,4-dibromo-5-trimethylsilylthiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Br2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUMEYRROFOWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di(trimethylsilyl)-3,4-dibromothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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